2-Fluoro-5-hydroxyphenylboronic acid
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Overview
Description
2-Fluoro-5-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H6BFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a hydroxyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-hydroxyphenylboronic acid typically involves the borylation of 2-fluoro-5-hydroxyphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative under appropriate conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium(II) acetate, potassium carbonate, bis(pinacolato)diboron, dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Quinone derivatives.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
2-Fluoro-5-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydroxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 3-Fluoro-4-hydroxyphenylboronic acid
- 4-Fluoro-3-hydroxyphenylboronic acid
Comparison: 2-Fluoro-5-hydroxyphenylboronic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it particularly valuable in certain synthetic applications .
Properties
IUPAC Name |
(2-fluoro-5-hydroxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJIHTFTQPUJFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)O)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675009 |
Source
|
Record name | (2-Fluoro-5-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-52-5 |
Source
|
Record name | (2-Fluoro-5-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-hydroxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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